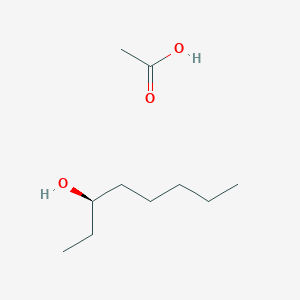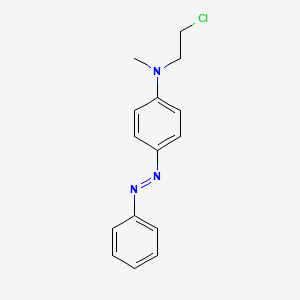
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide is a complex organic compound with the molecular formula C29H26N2O2. This compound is known for its unique structural properties, which include two benzoyl groups and two phenyl groups attached to a pentanediamide backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide typically involves the reaction of benzoyl chloride with N1,N~5~-diphenylpentanediamide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibenzoyl-N~1~,N~5~-bis(4-chlorophenyl)pentanediamide
- 2,4-Dibenzoyl-N~1~,N~5~-bis(4-methylphenyl)pentanediamide
Uniqueness
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
51264-61-0 |
|---|---|
Molecular Formula |
C31H26N2O4 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2,4-dibenzoyl-N,N'-diphenylpentanediamide |
InChI |
InChI=1S/C31H26N2O4/c34-28(22-13-5-1-6-14-22)26(30(36)32-24-17-9-3-10-18-24)21-27(29(35)23-15-7-2-8-16-23)31(37)33-25-19-11-4-12-20-25/h1-20,26-27H,21H2,(H,32,36)(H,33,37) |
InChI Key |
LVOWHSNCTQJBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


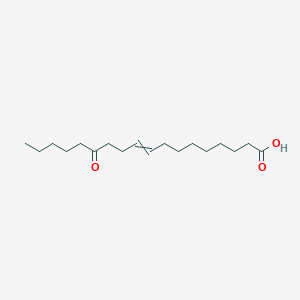
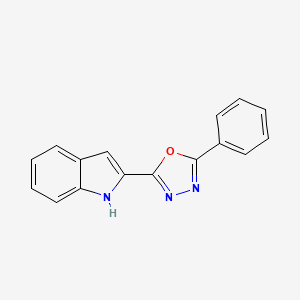
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
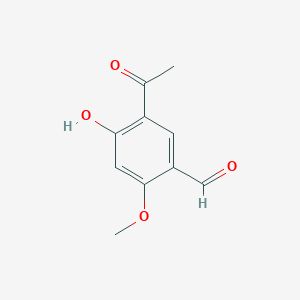
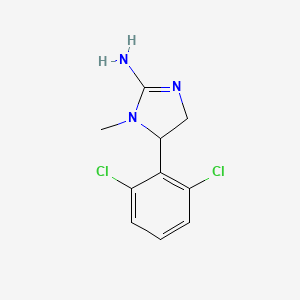
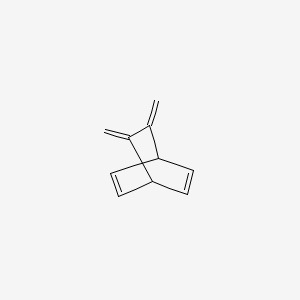
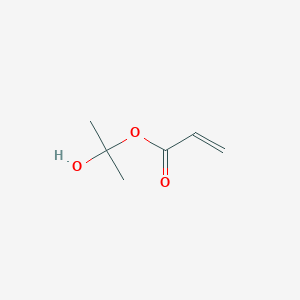
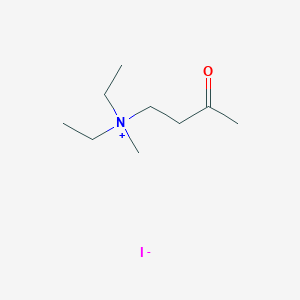
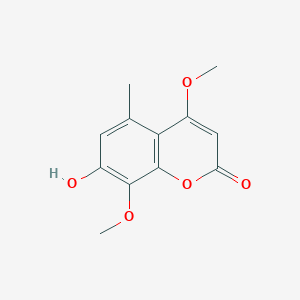


![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
